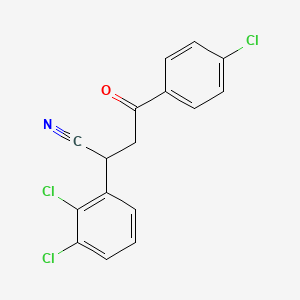
4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile is a multi-substituted nitrile with potential interest in various fields of chemistry and pharmacology. While the specific compound is not directly studied in the provided papers, related compounds with chlorophenyl groups and oxobutanenitrile moieties are frequently investigated for their chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds often involves reactions such as Knoevenagel condensation, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , or reactions with acetonitrile in the presence of sodium hydride, as in the case of 4-phenyl-3-oxobutanenitrile . These methods provide a framework for the potential synthesis of 4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile, which may involve similar condensation reactions or substitutions.
Molecular Structure Analysis
X-ray diffraction studies are a common technique for determining the molecular structure of chlorophenyl-related compounds, as demonstrated in the analysis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . These studies reveal the geometric parameters and intramolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the stability and reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds can be complex, as seen in the photolysis of 4'-chloro-2-hydroxybiphenyl in acetonitrile aqueous solutions, leading to various processes like dehydrochlorination and intramolecular proton transfer . Similarly, the compound of interest may undergo unique reactions depending on the environmental conditions and the presence of other reactive groups in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are often characterized by spectroscopic methods, including IR, NMR, and UV-Vis spectroscopy . These techniques provide insights into the electronic structure, functional groups, and interactions with solvents. The fluorescence properties, as observed in 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile , are also of interest for potential applications in sensing or material science.
Applications De Recherche Scientifique
Synthesis of Heterocycles :
- 4-Phenyl-3-oxobutanenitrile derivatives have been used in the synthesis of a variety of polyfunctionally substituted heterocycles, showcasing their versatility as starting materials for chemical synthesis (Khalik, 1997).
- 3-Oxobutanenitrile derivatives have been employed in the preparation of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, further emphasizing their importance in heterocyclic chemistry (Han et al., 2015).
Spectroscopic and Structural Characterization :
- DFT and TD-DFT/PCM calculations were used to determine the structural parameters of derivatives, contributing to our understanding of their molecular structure and spectroscopic characterization. This includes analyses like NLO and NBO, essential for understanding the molecular interactions and electronic properties of these compounds (Wazzan et al., 2016).
Biological Activity and Antimicrobial Studies :
- Some derivatives of 4-Phenyl-3-oxobutanenitrile have been synthesized and characterized for their biological activity, including their potential as biologically active scaffolds in medicinal chemistry (Sroor, 2019).
- Spectroscopic, structural, thermal, and antimicrobial studies of certain derivatives have shown significant activities against various microorganisms, indicating their potential in pharmaceutical applications (Sadeek et al., 2015).
Charge Transport and Optoelectronic Properties :
- The charge transport properties of hydroquinoline derivatives have been explored, indicating their potential in nonlinear optical materials and other electronic applications (Irfan et al., 2020).
Synthesis of Polyheterocyclic Compounds :
- Derivatives of 4-Phenyl-3-oxobutanenitrile have been utilized in the synthesis of novel polyheterocyclic compounds, which exhibit antifungal activity, highlighting their importance in the development of new antifungal agents (Ibrahim et al., 2008).
Photovoltaic and Photoelectrochemical Applications :
- The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been studied for their applications in organic–inorganic photodiode fabrication, suggesting their use in solar energy conversion and other optoelectronic devices (Zeyada et al., 2016).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO/c17-12-6-4-10(5-7-12)15(21)8-11(9-20)13-2-1-3-14(18)16(13)19/h1-7,11H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEHTMAYPZWVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromopyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3001283.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3001284.png)
![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3001286.png)
![N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3001287.png)
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3001288.png)
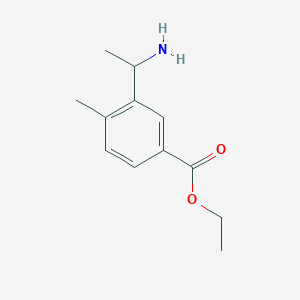
![4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]-N-phenethylbenzenesulfonamide](/img/structure/B3001290.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3001293.png)
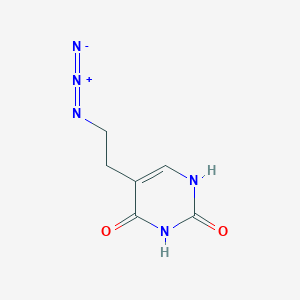

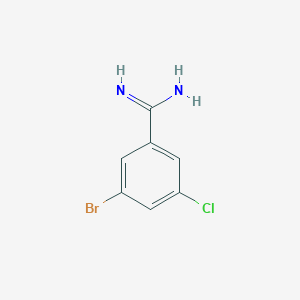

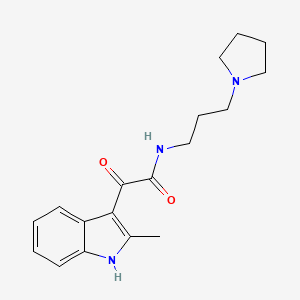
![(2Z)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3001306.png)